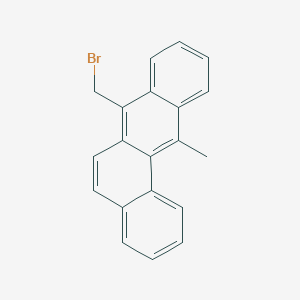

7-Bromomethyl-12-methylbenz(A)anthracene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

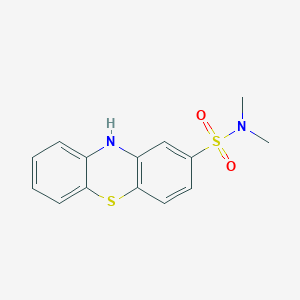

7-Bromomethyl-12-methylbenz(a)anthracene (BMA) is a synthetic compound that belongs to the group of polycyclic aromatic hydrocarbons (PAHs). It is widely used in scientific research as a model compound for studying the mechanism of action and physiological effects of PAHs.

Wissenschaftliche Forschungsanwendungen

Carcinogenicity and Chemical Reactivity

7-Bromomethyl-12-methylbenz(A)anthracene has been studied extensively for its carcinogenic potential and chemical reactivity. It's noted for being a potent carcinogen, showing a 100% incidence of sarcoma in rats after a single subcutaneous injection. The compound's carcinogenicity is partially attributed to its rapid reactivity and its tendency to proceed through a first-order process. This reactivity also plays a role in initiating papilloma in mouse skin, with a correlation observed between increasing first-order reactivity and papilloma initiation capability (Dipple & Slade, 1970), (Roe et al., 1972), (Dipple & Slade, 1971).

Interaction with Biomolecules

The compound exhibits interesting interactions with biomolecules like DNA and enzymes. It binds to DNA components like 2'-deoxyadenosine, forming specific adducts. This binding has been structurally characterized, providing insights into its carcinogenic mechanisms. Additionally, the compound interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GPDH), affecting enzyme activity upon light exposure (Carrell et al., 1981), (Grubbs & Wood, 1976).

Role in Cellular Transformation

Studies also show its role in the malignant transformation of cells, particularly those derived from mouse prostate. While some derivatives of the compound were found to be less active or inactive in inducing malignant transformation, its interaction with cells supports the theory that metabolic activation of polycyclic hydrocarbons is a prerequisite for their biological activity (Marquardt et al., 1972).

Comparative Studies

Comparative studies of various derivatives of the compound have shed light on the relationship between chemical reactivity and carcinogenic potential. It's suggested that the highest reactivity might prevent in vivo penetration to essential cellular receptor sites due to immediate solvolysis, while lower reactivities might not ensure sufficient alkylation of such receptors. The intermediacy in reactivity of 7-Bromomethyl-12-methylbenz(A)anthracene is possibly why it's able to react with DNA in vivo and exhibit significant carcinogenic potency (Dipple et al., 1981).

Eigenschaften

CAS-Nummer |

16238-56-5 |

|---|---|

Produktname |

7-Bromomethyl-12-methylbenz(A)anthracene |

Molekularformel |

C20H15Br |

Molekulargewicht |

335.2 g/mol |

IUPAC-Name |

7-(bromomethyl)-12-methylbenzo[a]anthracene |

InChI |

InChI=1S/C20H15Br/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3 |

InChI-Schlüssel |

IBWBDNBSIFGSLW-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42 |

Kanonische SMILES |

CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42 |

melting_point |

305.2 to 307.9 °F (decomposes) (NTP, 1992) |

Andere CAS-Nummern |

16238-56-5 |

Physikalische Beschreibung |

7-bromomethyl-12-methylbenz(a)anthracene appears as fine yellow crystals. (NTP, 1992) |

Löslichkeit |

less than 1 mg/mL at 68° F (NTP, 1992) |

Synonyme |

7-bromomethyl-12-methylbenz(a)anthracene 7-bromomethyl-12-methylbenzanthracene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)

![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)

![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)